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Compound of Interest

Compound Name: Chetoseminudin B

Cat. No.: B15576772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
Chetoseminudin B, a cytotoxic and antimicrobial indole alkaloid. The following sections detall
the *H and 13C Nuclear Magnetic Resonance (NMR) data, the experimental protocols for data
acquisition, and a workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The *H and 3C NMR spectroscopic data for Chetoseminudin B were obtained from the
endophytic fungus Chaetomium sp. SYP-F7950, isolated from Panax notoginseng.[1] The data
presented here are crucial for the structural elucidation and verification of this natural product.

1H NMR Data

The 'H NMR spectrum was recorded on a 600 MHz spectrometer in DMSO-de. The chemical
shifts () are reported in parts per million (ppm) relative to the solvent peak, and coupling
constants (J) are in Hertz (Hz).
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Position OoH (ppm) Multiplicity J (Hz)
2 8.68 S

5 3.99 S

7a 3.43 dd 14.4,4.2
7b 2.99 d 14.4

9 7.04 d 7.8

11 7.26 d 7.8

12 7.01 t 7.8

13 6.94 t 7.8

14 7.67 d 7.8
15a 3.69 d 114
15b 3.28 d 114
S-CHs 0.87 S

O-CHs 3.18 S

*C NMR Data

The 3C NMR spectrum was recorded on a 150 MHz spectrometer in DMSO-ds. The chemical

shifts () are reported in ppm.
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Position oC (ppm) Type
1 165.9 C

3 77.2 C

4 165.3 C

6 87.7 C

7 34.6 CH:
8 107.3 C

9 1254 CH
10a 135.9 C
11 111.1 CH
12 120.8 CH
13 118.4 CH
14 118.9 CH
1l4a 128.2 C
15 65.3 CH:
S-CHs 9.7 CHs
O-CHs 50.8 CHs

Experimental Protocols

The spectroscopic data for Chetoseminudin B were acquired using the following

instrumentation and parameters[1]:

e NMR Spectroscopy: H NMR, 13C NMR, and 2D NMR spectra were recorded on a Bruker
Avance 600 MHz spectrometer.

e Solvent: Deuterated dimethyl sulfoxide (DMSO-de) was used as the solvent for all NMR

measurements.
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 Internal Standard: The residual solvent peaks (d0H 2.50 for *H and dC 39.52 for 13C) were

used as internal standards.

e Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) was performed on
a Thermo Scientific LTQ Orbitrap XL spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of Chetoseminudin B.
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Workflow for Spectroscopic Analysis of Chetoseminudin B
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Caption: General workflow from fungal fermentation to the final reporting of spectroscopic data
for Chetoseminudin B.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15576772?utm_src=pdf-body-img
https://www.benchchem.com/product/b15576772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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